Depudecin

Epigenetics HDAC Inhibition Enzyme Assay

Depudecin is a structurally distinct HDAC inhibitor featuring a unique linear diepoxide chemotype, unlike hydroxamic acid (TSA, SAHA) or benzamide (MS-275) scaffolds. It competitively inhibits trapoxin binding, engaging a nuclear target distinct from catalytic zinc chelation. Validated as a benchmark positive control in NIH3T3 ras/src oncogene detransformation assays (1 μg/mL) and embryonic angiogenesis CAM assay (ID50 320 ng/egg). Ideal for epigenetic probe studies, HDAC binding-site differentiation, and anti-angiogenesis research. Choose depudecin when a trapoxin-competitive, non-hydroxamic acid HDAC inhibitor with established in vivo activity benchmarks is required.

Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
CAS No. 139508-73-9
Cat. No. B143755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDepudecin
CAS139508-73-9
Synonyms4,5:8,9-dianhydro-1,2,6,7,11-pentadeoxy-d-threo-d-ido-undeca-1,6-dienitol
Molecular FormulaC11H16O4
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC(C1C(O1)C=CC2C(O2)C(C=C)O)O
InChIInChI=1S/C11H16O4/c1-3-7(13)11-9(15-11)5-4-8-10(14-8)6(2)12/h3-13H,1H2,2H3/b5-4+/t6-,7-,8+,9+,10+,11+/m1/s1
InChIKeyDLVJMFOLJOOWFS-INMLLLKOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Depudecin (CAS 139508-73-9): A Structurally Distinct Natural Epoxide HDAC Inhibitor for Epigenetic Research and Anti-Angiogenesis Studies


Depudecin ((-)-Depudecin) is a microbial polyketide first isolated in 1992 from the fungus Alternaria brassicicola [1]. It is characterized by a unique 11-carbon chain containing two epoxide (oxirane) rings separated by a trans double bond and harbors six stereogenic centers [2]. Depudecin is classified as a histone deacetylase (HDAC) inhibitor and has been demonstrated to inhibit HDAC activity both in vivo and in vitro, with a reported IC50 value in the low micromolar range for HDAC1 [3]. Additionally, depudecin exhibits dose-dependent anti-angiogenic activity in vivo [4].

Why Depudecin Cannot Be Simply Replaced by Common HDAC Inhibitors Like Trichostatin A, SAHA, or MS-275


While depudecin shares a broad functional classification as an HDAC inhibitor with widely used agents such as trichostatin A (TSA), vorinostat (SAHA), and entinostat (MS-275), its utility and behavior in experimental systems are not interchangeable. Depudecin possesses a completely distinct chemotype—a linear diepoxide—compared to the hydroxamic acid (TSA, SAHA) or benzamide (MS-275) core structures of other HDAC inhibitors [1]. This structural divergence translates into a unique molecular recognition profile: depudecin competitively inhibits the binding of trapoxin to its nuclear target protein, indicating a shared or overlapping binding site that is distinct from the catalytic zinc-chelating mechanism of hydroxamic acids [2]. Furthermore, unlike synthetic benzamides such as MS-275 which have progressed to clinical development and exhibit oral bioavailability, depudecin is a natural product primarily employed as a chemical probe for fundamental epigenetic and anti-angiogenesis research, where its epoxide functionality and stereochemical complexity offer specific advantages for target identification and mechanistic dissection [3].

Quantitative Differentiation of Depudecin: Head-to-Head Activity Data and Functional Comparisons with Key HDAC Inhibitors


HDAC1 Inhibitory Potency of Depudecin Directly Compared to Trichostatin A (TSA) in a Purified Enzyme Assay

Depudecin demonstrates a defined, micromolar inhibitory potency against recombinant HDAC1. In a direct in vitro assay using purified recombinant HDAC1, depudecin inhibited 50% of the enzyme activity at a concentration of 4.7 μM [1]. This is in contrast to the structurally distinct hydroxamic acid inhibitor trichostatin A (TSA), which exhibits a significantly lower IC50 in the low nanomolar range (e.g., ~1-10 nM) against HDAC1 under similar assay conditions [2]. This quantitative difference defines depudecin as a moderate-potency HDAC1 inhibitor compared to the ultra-high potency of TSA, making depudecin a valuable tool when a less potent, reversible, or chemically distinct inhibitor is required for mechanistic studies or when avoiding the potent transcriptional effects of nanomolar inhibitors is desirable [1].

Epigenetics HDAC Inhibition Enzyme Assay

Morphological Reversion Activity of Depudecin on Transformed Fibroblasts in Direct Comparison to Trichostatin A and Trapoxin

Depudecin was originally identified through a phenotypic screen for its ability to revert the rounded, transformed morphology of oncogene-expressing fibroblasts to a flattened, normal phenotype. At a concentration of 1 μg/mL (approximately 4.7 μM), depudecin induced a flat phenotype in NIH3T3 cells doubly transformed by ras and src oncogenes [1]. A key finding from a head-to-head study is that depudecin induces a similar degree of morphological reversion in v-ras transformed NIH 3T3 cells as do other naturally occurring HDAC inhibitors, namely trichostatin A and trapoxin [1]. This demonstrates functional equivalence in this specific cellular context, despite the vast difference in enzyme inhibitory potency highlighted in Evidence Item 1.

Cell Morphology Oncogene Transformation Detransformation Assay

In Vivo Anti-Angiogenic Efficacy of Depudecin: A Quantifiable Functional Attribute Lacking in Many Common HDAC Inhibitors

Depudecin exhibits a distinct and quantifiable in vivo anti-angiogenic effect, a property not universally shared or robustly characterized across all HDAC inhibitor classes. In a chick embryo chorioallantoic membrane (CAM) assay, a widely used in vivo model for angiogenesis, depudecin inhibited embryonic angiogenesis in a dose-dependent manner with an ID50 of 320 ng (1.5 nmol) per egg [1]. This in vivo ID50 provides a specific quantitative benchmark for depudecin's anti-angiogenic activity. While some HDAC inhibitors like trichostatin A have also been reported to possess anti-angiogenic properties, the direct comparison data in this specific CAM assay model are not available for a precise head-to-head quantitative difference. However, depudecin's well-defined ID50 in this model establishes it as a characterized chemical probe for in vivo angiogenesis studies, differentiating it from HDAC inhibitors whose anti-angiogenic effects are either weaker, less characterized, or primarily studied in vitro [2].

Angiogenesis In Vivo Assay CAM Assay

Competitive Binding of Depudecin with Trapoxin: Evidence for a Distinct Nuclear Binding Site Compared to Other HDAC Inhibitors

Depudecin's mechanism of action involves competitive inhibition of the binding of [3H]trapoxin to a nuclear protein target. In vitro experiments demonstrated that depudecin competes with radiolabeled trapoxin for binding, and in vivo, it inhibits the nuclear binding of a trapoxin-coumarin fluorophore, suggesting that depudecin shares a nuclear binding protein and site on that protein with trapoxin [1]. This is a key differentiator from hydroxamic acid-based inhibitors like trichostatin A and SAHA, which primarily exert their HDAC inhibition by chelating the catalytic zinc ion in the enzyme active site, rather than through a trapoxin-like binding mechanism. This indicates depudecin may engage HDAC complexes or associated proteins in a manner distinct from simple active-site chelators, potentially leading to different downstream biological consequences.

Target Engagement Binding Assay Molecular Pharmacology

Structural Uniqueness and Stereochemical Complexity as a Differentiator from Simple Epoxide or Hydroxamic Acid Scaffolds

Depudecin's chemical structure is fundamentally distinct from other major classes of HDAC inhibitors. It features an 11-carbon linear chain containing two epoxide (oxirane) rings separated by a trans double bond, and possesses six defined stereogenic centers [1]. In contrast, widely used HDAC inhibitors like trichostatin A and SAHA are based on a hydroxamic acid functional group linked to a hydrophobic cap, while MS-275 is a benzamide. Depudecin is the only known natural product HDAC inhibitor with this specific diepoxide core and stereochemical arrangement. Its stereoisomeric analogues (e.g., 10-epi-depudecin and (+)-depudecin) have been synthesized and show altered biological activity, confirming the importance of its precise three-dimensional structure for function [1]. This structural divergence means depudecin cannot be replaced by a generic 'epoxide' or 'HDAC inhibitor' for studies where the specific chemical scaffold and its associated binding mode are critical variables.

Natural Product Chemistry Chemical Probe Structure-Activity Relationship

Validated Research Applications for Depudecin (CAS 139508-73-9) Based on Comparative Evidence


Chemical Probe for HDAC-Dependent Morphological Reversion in Oncogene-Transformed Fibroblasts

Depudecin is a benchmark compound for inducing the flat, normal phenotype in NIH3T3 cells transformed with ras and src oncogenes. As demonstrated in direct head-to-head comparisons, it induces morphological reversion comparable to trichostatin A and trapoxin at a concentration of 1 μg/mL [1]. Researchers investigating the cytoskeletal and signaling changes associated with oncogenic transformation can use depudecin as a validated, functionally equivalent positive control to benchmark the activity of novel compounds or genetic interventions in this classic detransformation assay [1].

In Vivo Reference Compound for Anti-Angiogenesis Studies Using the Chick Chorioallantoic Membrane (CAM) Assay

Depudecin serves as a well-characterized in vivo reference compound for angiogenesis research. Its dose-dependent inhibition of embryonic angiogenesis in the CAM assay has been precisely quantified with an ID50 of 320 ng (1.5 nmol) per egg [2]. This established benchmark allows researchers to calibrate their CAM assay systems and quantitatively compare the anti-angiogenic efficacy of new chemical entities or biologics against a natural product with known in vivo activity [2].

Tool Compound for Differentiating HDAC Inhibitor Binding Modes and Target Engagement

Depudecin is uniquely suited for studies aimed at dissecting the molecular pharmacology of HDAC inhibitors. Its competitive inhibition of [3H]trapoxin binding demonstrates that it engages a nuclear binding protein distinct from the simple catalytic zinc-chelation mechanism of hydroxamic acids like TSA and SAHA [1]. Researchers investigating the functional consequences of targeting different HDAC-containing complexes, or developing assays to differentiate between inhibitor binding sites, can utilize depudecin as a structurally distinct, trapoxin-competitive probe [1].

Scaffold for Medicinal Chemistry and Stereochemical Structure-Activity Relationship (SAR) Studies

The total synthesis of depudecin and its stereoisomeric analogues (e.g., 10-epi-depudecin and (+)-depudecin) has been established, enabling SAR studies based on this unique diepoxide scaffold [3]. Medicinal chemists seeking to explore new chemical space for HDAC inhibition or anti-angiogenic activity can use depudecin as a structurally novel starting point, distinct from the well-explored hydroxamic acid and benzamide classes. The availability of synthetic routes and characterized stereoisomers provides a foundation for designing focused libraries to probe the impact of stereochemistry on biological activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Depudecin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.